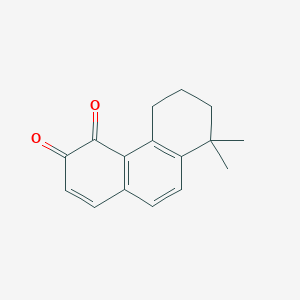![molecular formula C11H13ClN2O3 B14276669 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride CAS No. 152459-63-7](/img/structure/B14276669.png)
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride is a chemical compound that features a morpholine ring substituted with a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride typically involves the reaction of morpholine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is then stabilized by the chloride ion. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenyl group into various molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for more complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride involves its interaction with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simple heterocyclic amine with similar structural features but lacking the nitrophenyl group.
4-(4-Nitrophenyl)morpholin-3-one: A related compound with a similar nitrophenyl substitution but differing in the position and nature of the substituent.
Uniqueness
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
152459-63-7 |
|---|---|
Fórmula molecular |
C11H13ClN2O3 |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
4-[(4-nitrophenyl)methylidene]morpholin-4-ium;chloride |
InChI |
InChI=1S/C11H13N2O3.ClH/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12;/h1-4,9H,5-8H2;1H/q+1;/p-1 |
Clave InChI |
CYDLLJIRYMPZDO-UHFFFAOYSA-M |
SMILES canónico |
C1COCC[N+]1=CC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



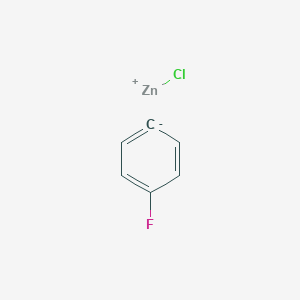

![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
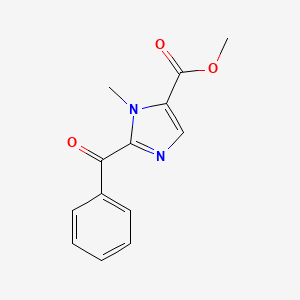
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
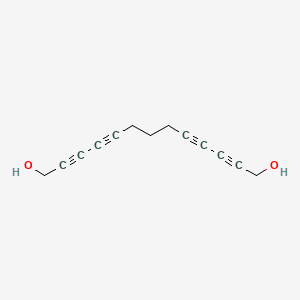
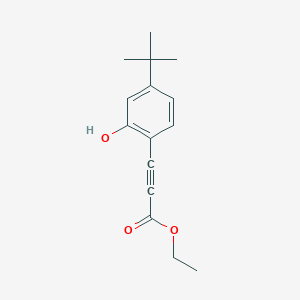
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
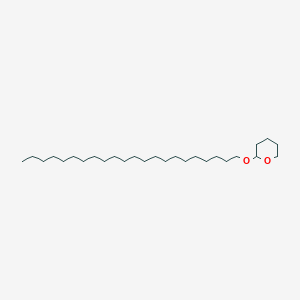

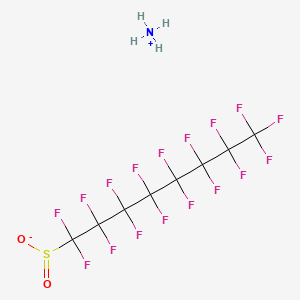
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
